molecular formula C11H11NO2 B3152291 methyl 7-methyl-1H-indole-6-carboxylate CAS No. 733035-34-2

methyl 7-methyl-1H-indole-6-carboxylate

Cat. No. B3152291
CAS RN: 733035-34-2
M. Wt: 189.21 g/mol
InChI Key: MTGUQGHBLCZRAM-UHFFFAOYSA-N
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Description

“Methyl 7-methyl-1H-indole-6-carboxylate” is a chemical compound with the empirical formula C10H9NO2 . It is also known as “Methyl indole-6-carboxylate” or "Indole-6-carboxylic acid methyl ester" . It is used as a reactant for the preparation of various inhibitors and agents, including tryptophan dioxygenase inhibitors, pyridyl-ethenyl-indoles as potential anticancer immunomodulators, and inhibitors of botulinum neurotoxin .


Molecular Structure Analysis

The molecular weight of “methyl 7-methyl-1H-indole-6-carboxylate” is 175.18 . The structure of this compound can be represented by the SMILES string COC(=O)c1ccc2cc[nH]c2c1 .


Physical And Chemical Properties Analysis

“Methyl 7-methyl-1H-indole-6-carboxylate” is a white to pale cream to cream to yellow to orange to brown crystalline organic compound . It has a melting point range of 46-50 °C .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown promise in the field of oncology . Their anticancer properties could be harnessed for the development of new cancer therapies.

Anti-HIV Activity

Some indole derivatives have been found to possess anti-HIV activity . This suggests potential applications in the treatment of HIV/AIDS.

Antioxidant Activity

Indole derivatives can act as antioxidants , which are substances that can prevent or slow damage to cells caused by free radicals.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity , suggesting potential use in combating various bacterial and fungal infections.

Antitubercular Activity

Indole derivatives have been found to possess antitubercular activity , indicating potential applications in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have shown antidiabetic activity , suggesting potential use in the management of diabetes.

Safety and Hazards

“Methyl 7-methyl-1H-indole-6-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 7-methyl-1H-indole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-9(11(13)14-2)4-3-8-5-6-12-10(7)8/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGUQGHBLCZRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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